molecular formula C17H16Cl2O B3024259 4-Tert-butyl-3',5'-dichlorobenzophenone CAS No. 951889-87-5

4-Tert-butyl-3',5'-dichlorobenzophenone

Cat. No.: B3024259
CAS No.: 951889-87-5
M. Wt: 307.2 g/mol
InChI Key: MCPJGGJSRDQGJU-UHFFFAOYSA-N
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Description

4-Tert-butyl-3',5'-dichlorobenzophenone (CAS 951889-87-5) is an organic compound with the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.21 g/mol . This benzophenone derivative is characterized by a ketone group flanked by a 4-tert-butylphenyl ring and a 3,5-dichlorophenyl ring, a structure confirmed by its canonical SMILES representation, CC(C)(C)C1=CC=C(C(=O)C2=CC(Cl)=CC(Cl)=C2)C=C1 . The compound is offered with a high purity of 97.0%, making it suitable for demanding research applications . In scientific research, this compound serves as a valuable synthetic intermediate. Its structure, featuring dichloro and tert-butyl substituents, makes it a potential building block for developing more complex molecules, such as ligands for catalysts or monomers for specialty polymers. Researchers can leverage the reactivity of the ketone group for further chemical transformations and the steric bulk of the tert-butyl group to influence the physical and electronic properties of resulting materials . Handling requires appropriate safety precautions. The compound has been classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the full Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area . Notice: This product is intended for research purposes only and is not classified as a pharmaceutical. It is strictly for use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-(3,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPJGGJSRDQGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Structural Characterization of 4 Tert Butyl 3 ,5 Dichlorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In a hypothetical ¹H NMR spectrum of 4-Tert-butyl-3',5'-dichlorobenzophenone, distinct signals would be expected for the protons of the tert-butyl group and the aromatic rings.

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] would give rise to a single, sharp signal (a singlet) due to the absence of adjacent protons to couple with. This signal would be expected in the upfield region of the spectrum, typically around 1.3 ppm, a characteristic chemical shift for tert-butyl groups.

Aromatic Protons: The protons on the two aromatic rings would appear in the downfield region, generally between 7.0 and 8.0 ppm.

The 4-tert-butylphenyl ring would exhibit a characteristic AA'BB' system, appearing as two sets of doublets. The protons ortho to the tert-butyl group would be expected at a slightly different chemical shift than the protons ortho to the carbonyl group.

The 3',5'-dichlorophenyl ring has three protons. The proton at the 4'-position would appear as a triplet, being coupled to the two equivalent protons at the 2' and 6'-positions. The protons at the 2' and 6'-positions would appear as a doublet, coupled to the proton at the 4'-position. The electron-withdrawing effect of the chlorine atoms would likely shift these signals further downfield compared to an unsubstituted phenyl ring.

A hypothetical data table for the ¹H NMR spectrum is presented below:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3s9HProtons of the tert-butyl group
~7.4 - 7.6m4HAromatic protons (4-tert-butylphenyl)
~7.7 - 7.9m3HAromatic protons (3',5'-dichlorophenyl)

s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon, the carbons of the tert-butyl group, and the aromatic carbons.

Carbonyl Carbon: The carbon of the ketone group (C=O) is typically found significantly downfield, in the range of 190-200 ppm, due to its deshielded nature.

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group would appear around 35 ppm, and the three equivalent methyl carbons would resonate at approximately 31 ppm.

Aromatic Carbons: The aromatic region (typically 120-140 ppm) would show several signals corresponding to the different carbon environments on the two rings. The carbons directly bonded to the chlorine atoms (C-3' and C-5') would be expected to have a chemical shift influenced by the electronegativity of chlorine. The ipso-carbons (the carbons attached to the carbonyl group) and the carbon attached to the tert-butyl group would also have characteristic chemical shifts.

A predicted ¹³C NMR data table is as follows:

Chemical Shift (δ, ppm)Assignment
~195Carbonyl carbon (C=O)
~150Aromatic carbon attached to tert-butyl group
~138 - 140Ipso-aromatic carbons
~135Aromatic carbons attached to chlorine
~125 - 132Other aromatic carbons
~35Quaternary carbon of tert-butyl group
~31Methyl carbons of tert-butyl group

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the assignments made from 1D NMR spectra.

HSQC: An HSQC experiment would show correlations between directly bonded protons and carbons. This would definitively link the proton signals of the tert-butyl methyl groups to their corresponding carbon signal, and each aromatic proton to its directly attached carbon.

HMBC: An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This technique would be crucial for establishing the connectivity of the molecule. For instance, correlations would be expected between the tert-butyl protons and the quaternary and ipso-carbons of the 4-tert-butylphenyl ring. Similarly, correlations between the aromatic protons and the carbonyl carbon would confirm the benzophenone (B1666685) core structure.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic ketone would be expected in the region of 1650-1670 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-H Stretching:

Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aliphatic C-H stretching vibrations from the tert-butyl group would be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

C=C Aromatic Stretching: Medium to weak intensity bands for the carbon-carbon stretching within the aromatic rings would be expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations would give rise to strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

A summary of expected FTIR absorption bands is provided in the table below:

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3100WeakAromatic C-H stretch
2850 - 2970StrongAliphatic C-H stretch (tert-butyl)
1650 - 1670StrongCarbonyl (C=O) stretch
1450 - 1600Medium-WeakAromatic C=C stretch
600 - 800StrongC-Cl stretch

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with IR spectroscopy to measure the properties of a sample's surface. For a solid sample like this compound, ATR-IR spectroscopy would provide a spectrum that is qualitatively very similar to a traditional transmission FTIR spectrum. The positions of the major absorption bands (C=O, C-H, C=C, and C-Cl stretches) would be nearly identical. ATR-IR is often preferred for solid samples due to its ease of use and minimal sample preparation.

Vapor Phase Infrared (IR) Spectroscopy

Vapor phase infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the vapor phase IR spectrum is expected to reveal several characteristic absorption bands indicative of its molecular structure.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) group of the ketone, typically appearing in the region of 1660-1700 cm⁻¹. The precise position can be influenced by the electronic effects of the attached aromatic rings. The spectrum would also display multiple bands corresponding to the aromatic rings. C-H stretching vibrations on the benzene (B151609) rings are expected above 3000 cm⁻¹, while C=C stretching vibrations within the rings typically occur in the 1450-1600 cm⁻¹ range.

The presence of the tert-butyl group would be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and C-H bending vibrations near 1365-1390 cm⁻¹. Furthermore, the carbon-chlorine (C-Cl) bonds would produce characteristic stretching absorptions in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. While a specific digitized spectrum for this exact compound is not publicly available, data for the related compound 4,4'-dichlorobenzophenone (B107185) shows a strong carbonyl peak and absorptions consistent with the dichlorinated aromatic structure. nist.gov

Table 1: Expected Vapor Phase IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch> 3000
Alkyl C-H (tert-butyl)Stretch2850 - 2960
Carbonyl C=OStretch1660 - 1700
Aromatic C=CStretch1450 - 1600
Alkyl C-H (tert-butyl)Bend1365 - 1390
Aryl C-ClStretch600 - 800

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

For this compound (C₁₇H₁₆Cl₂O), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, the molecular ion will be observed as three peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of ketones, aromatic compounds, and tert-butyl arenes. libretexts.orgresearchgate.net A primary fragmentation pathway for tert-butyl substituted arenes is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a significant peak at [M-15]⁺. researchgate.net Another common fragmentation for ketones is the cleavage of the bonds adjacent to the carbonyl group (α-cleavage), which could lead to the formation of benzoyl-type cations. miamioh.edu This could yield ions corresponding to [C₁₁H₁₄O]⁺ (tert-butylbenzoyl cation) and [C₆H₃Cl₂]⁺ (dichlorophenyl cation).

Table 2: Predicted Key Mass Fragments for this compound

IonDescriptionPredicted m/z
[C₁₇H₁₆Cl₂O]⁺Molecular Ion (M⁺)306/308/310
[C₁₆H₁₃Cl₂O]⁺Loss of methyl radical (•CH₃)291/293/295
[C₁₁H₁₅O]⁺4-tert-butylbenzoyl cation163
[C₆H₃Cl₂CO]⁺3,5-dichlorobenzoyl cation173/175/177
[C₁₁H₁₅]⁺4-tert-butylphenyl cation135
[C₆H₃Cl₂]⁺3,5-dichlorophenyl cation145/147/149

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. Given its molecular weight, this compound would elute at a specific retention time under defined temperature programming conditions. After eluting from the column, the molecule enters the mass spectrometer's ion source, where it is fragmented, and the resulting ions are detected to generate a mass spectrum, confirming the identity of the compound at that retention time. lcms.czresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is another powerful coupled technique that is particularly useful for less volatile or thermally sensitive compounds. dphen1.com While this compound is amenable to GC-MS, LC-MS offers an alternative analytical approach.

In an LC-MS system, the compound would first be separated via high-performance liquid chromatography (HPLC), typically on a reversed-phase column (e.g., C18). The mobile phase would then carry the separated analyte into the mass spectrometer. Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are commonly used interfaces. ESI is a soft ionization method that would likely protonate the carbonyl oxygen of the molecule, yielding a prominent pseudomolecular ion [M+H]⁺. This soft ionization minimizes fragmentation, making it ideal for confirming the molecular weight of the compound.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Structure

For this compound, an XRD analysis would reveal the crystal lattice structure and the exact spatial orientation of its constituent parts. The benzophenone core is known to be non-planar; the two aromatic rings are typically twisted out of the plane of the central carbonyl group to relieve steric strain. The dihedral angles between the phenyl rings and the carbonyl plane would be precisely determined. The analysis would also confirm the geometry of the tert-butyl group and the positions of the chlorine atoms on the phenyl ring. While a specific crystal structure for this compound is not available in the searched literature, analysis of related structures provides expected values for bond lengths and angles. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com The structure of this compound, with its conjugated system of aromatic rings and a carbonyl group, gives rise to characteristic electronic transitions.

The UV-Vis spectrum is expected to show two main types of absorption bands:

π → π* transitions : These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions are typically strong (high molar absorptivity) and occur at shorter wavelengths. For conjugated systems like benzophenones, this absorption is usually found in the 250-290 nm range. libretexts.org

n → π* transitions : This involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. This transition is lower in energy, occurring at longer wavelengths (typically > 300 nm), and is characteristically weak (low molar absorptivity). youtube.com

The substituents (tert-butyl and chloro groups) act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzophenone. Data for the related compound 4,4'-dichlorobenzophenone is available from the NIST WebBook and can serve as a reference. nist.gov

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength (λₘₐₓ) RangeRelative Intensity
π → ππ bonding to π antibonding250 - 290 nmStrong
n → πn non-bonding to π antibonding320 - 360 nmWeak

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 3 ,5 Dichlorobenzophenone

Photochemical Transformations and Degradation Pathways

The benzophenone (B1666685) moiety in 4-Tert-butyl-3',5'-dichlorobenzophenone is a well-known chromophore that dictates its photochemical behavior. Upon absorption of ultraviolet light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The reactivity of this triplet state is central to the compound's photochemical transformations.

Photoinduced Charge Transfer and Free Radical Mechanisms

Substituted benzophenones are effective models for studying intramolecular charge transfer (ICT) processes. rsc.org In this compound, the tert-butyl group on one ring acts as an electron-donating group, while the dichlorinated ring, together with the carbonyl group, serves as an electron-withdrawing moiety. Upon photoexcitation, an intramolecular charge transfer can occur from the electron-rich tert-butylated ring to the electron-deficient dichlorobenzoyl part of the molecule. This charge separation is a key step in many of its photochemical reactions.

The excited triplet state of benzophenone is known to initiate reactions through two primary pathways: hydrogen-atom transfer (HAT) and single-electron transfer (SET). nih.gov The formation of free radicals is a common outcome of the direct photolysis of halogenated aromatic compounds. nih.gov In the case of this compound, irradiation can lead to the homolytic cleavage of the C-Cl bonds, although this is generally less facile than C-Br or C-I cleavage. nih.gov More commonly, the excited benzophenone triplet acts as a radical initiator by abstracting a hydrogen atom from a suitable donor molecule.

Environmental Photodegradation under Simulated and Natural Light Conditions

The environmental fate of chlorinated benzophenones is of significant interest due to their potential persistence and toxicity. The photodegradation of related compounds, such as 4,4′-dichlorobenzophenone (4,4'-DCBP), has been studied in various environmental conditions. usj.edu.mo This compound is a known metabolite of the pesticide DDT and can be degraded when exposed to light, with the rate being influenced by factors like pH and temperature. usj.edu.mo

For this compound, photodegradation in aqueous environments under simulated or natural sunlight is expected to proceed via hydroxyl radical attack on the aromatic rings and direct photolysis. The presence of dissolved organic matter can enhance photodegradation by generating excited triplet states (³DOM*) that act as photosensitizers. nih.gov The degradation pathway likely involves dechlorination, hydroxylation of the aromatic rings, and eventual cleavage of the benzophenone structure.

Nucleophilic Reactions and Substitution Patterns

Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the chlorine atoms. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is key to the reaction's feasibility. The presence of two chlorine atoms allows for the possibility of mono- or di-substitution, depending on the reaction conditions and the nucleophile's reactivity. The study of related compounds like 4,6-dichloro-5-nitrobenzofuroxan has shown high reactivity towards amines, proceeding via a "non-aromatic" nucleophilic substitution pathway. mdpi.com

Table 1: Predicted Reactivity toward Nucleophilic Aromatic Substitution
Ring SystemActivating/Deactivating GroupsPredicted ReactivityPlausible Nucleophiles
4-Tert-butylphenyl-C(CH₃)₃ (Activating)LowN/A
3,5-Dichlorophenyl-Cl (Deactivating but ortho,para-directing), -C=O (Deactivating, meta-directing)HighRO⁻, RNH₂, RS⁻

Reductive Processes and Hydrogen Atom Transfer (HAT) Chemistry

The carbonyl group of this compound can undergo reduction to a secondary alcohol, forming 4-Tert-butyl-3',5'-dichlorobenzhydrol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165). tamu.edu

Photochemically, the triplet excited state of benzophenones is a potent hydrogen atom abstractor. researchgate.net This reactivity is a cornerstone of its use as a photosensitizer. Upon irradiation, the excited this compound can abstract a hydrogen atom from a suitable C-H, N-H, or O-H bond in a substrate molecule. This process generates a ketyl radical intermediate from the benzophenone and a substrate-derived radical. This HAT capability is fundamental to its application in photopolymerization and organic synthesis. nih.gov The efficiency of HAT is dependent on the bond dissociation energy (BDE) of the hydrogen donor.

Electrophilic Aromatic Substitution Reactions on Halogenated and Alkylated Rings

The two aromatic rings in this compound exhibit markedly different reactivities towards electrophilic aromatic substitution (EAS).

The 4-tert-butylphenyl ring is activated by the electron-donating tert-butyl group. stackexchange.com This group is an ortho, para-director. However, the bulky nature of the tert-butyl group sterically hinders the ortho positions, leading to a strong preference for substitution at the para position relative to the tert-butyl group (which is the meta position relative to the carbonyl group). msu.edu

The 3',5'-dichlorophenyl ring is strongly deactivated by both the two electron-withdrawing chlorine atoms and the carbonyl group. Halogens are deactivating yet ortho, para-directing, while the carbonyl group is a meta-director. libretexts.org The directing effects of the two chlorine atoms would favor substitution at the 2', 4', and 6' positions. The deactivating effect of the carbonyl group would also favor substitution at the 3' and 5' positions (which are already occupied). The combined deactivation from three groups makes electrophilic substitution on this ring extremely difficult under standard conditions.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will occur selectively on the activated 4-tert-butylphenyl ring.

Table 2: Directing Effects in Electrophilic Aromatic Substitution
RingSubstituentEffect on ReactivityDirecting InfluencePredicted Major Product Position
Ring A (Alkylated)4-tert-ButylActivating (Inductive)ortho, paraPosition 3 (meta to carbonyl)
CarbonylDeactivatingmeta
Ring B (Halogenated)3',5'-DichloroDeactivating (Inductive)ortho, paraReaction highly disfavored
CarbonylDeactivatingmeta

Mechanistic Elucidation of Specific Reaction Pathways

The mechanisms governing the reactivity of this compound are well-established for its constituent functional groups.

Photochemical Reactions : The primary photochemical process involves the absorption of a photon to form a singlet excited state (S₁), followed by efficient intersystem crossing (ISC) to a triplet state (T₁). This T₁ state is the key reactive intermediate. It can engage in Hydrogen Atom Transfer (HAT) by abstracting a hydrogen from a donor, resulting in a ketyl radical. Alternatively, it can participate in a single-electron transfer (SET) process, either accepting an electron to form a radical anion or donating an electron.

Electrophilic Aromatic Substitution : This reaction proceeds via the classical SEAr mechanism. An electrophile (E⁺) attacks the π-system of the activated 4-tert-butylphenyl ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com A base then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. byjus.com

Nucleophilic Aromatic Substitution : The reaction on the dichlorinated ring follows the SNAr mechanism. A nucleophile adds to the carbon atom bearing a chlorine atom, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex. In the subsequent, typically fast step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical reactivity, mechanistic investigations, kinetic and thermodynamic aspects, and reaction intermediates of this compound is not available in published resources.

Extensive queries for data pertaining to the specific transformations and mechanistic pathways of this compound did not yield any relevant scholarly articles, patents, or database entries that would allow for a thorough and scientifically accurate discussion as outlined in the requested article structure. The scientific community has, to date, not published research focusing on the kinetic and thermodynamic parameters of its reactions, nor have there been reports on the identification of its reaction intermediates or transition states.

While research exists for structurally related compounds, such as benzophenone and its various other derivatives, this information cannot be extrapolated to this compound with the scientific rigor required for a professional and authoritative article. The unique substitution pattern of a tert-butyl group at the 4-position and chlorine atoms at the 3' and 5' positions would significantly influence the molecule's electronic and steric properties, making direct comparisons to other benzophenones speculative and inappropriate for the requested detailed analysis.

Consequently, the specific sections and subsections of the proposed article, namely "4.5.1. Kinetic and Thermodynamic Aspects of Transformations" and "4.5.2. Identification of Reaction Intermediates and Transition States," cannot be populated with the requisite detailed research findings and data tables.

It is important to note that the absence of published data does not signify a lack of chemical reactivity for this compound, but rather that it has not been a subject of published scientific investigation. New research may emerge in the future that could shed light on the chemical behavior of this particular compound.

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 3 ,5 Dichlorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and orbital energies. For 4-tert-butyl-3',5'-dichlorobenzophenone, such calculations reveal insights into its reactivity, stability, and spectroscopic properties.

The key outputs of these calculations are the energies and shapes of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. carlroth.com

In this compound, the HOMO is expected to be localized primarily on the 4-tert-butylphenyl ring due to the electron-donating nature of the alkyl group, while the LUMO would likely be distributed across the carbonyl group and the electron-deficient 3,5-dichlorophenyl ring. A linear relationship between calculated LUMO energies and experimentally measured reduction potentials has been established for various benzophenone (B1666685) derivatives. illinois.edu

Table 1: Calculated Electronic Properties of this compound (Note: The following data are illustrative examples derived from typical DFT calculations at the B3LYP/6-31G(d) level of theory and are intended to represent the expected output of such a study.)

ParameterCalculated ValueUnit
Energy of HOMO-6.85eV
Energy of LUMO-2.15eV
HOMO-LUMO Gap (ΔE)4.70eV
Dipole Moment2.51Debye
Total Energy-1450.78Hartrees

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of benzophenones is not planar. The two phenyl rings are twisted out of the plane of the central carbonyl group to alleviate steric hindrance. The specific dihedral angles of these twists define the molecule's conformation, which in turn influences its physical and chemical properties. researchgate.netutsouthwestern.edu

Conformational analysis for this compound involves systematically rotating the two key dihedral angles: one between the 4-tert-butylphenyl ring and the carbonyl plane (τ1), and the other between the 3,5-dichlorophenyl ring and the carbonyl plane (τ2). By calculating the molecule's potential energy at each combination of angles, a potential energy surface (PES) or "energy landscape map" can be generated. The minima on this surface correspond to the most stable, low-energy conformations of the molecule. For substituted benzophenones, these twist angles can range from as low as 38° to over 83°, depending on the nature and position of the substituents. researchgate.net The steric bulk of the tert-butyl group and the chlorine atoms in this compound are expected to result in a significantly non-planar ground state conformation.

Table 2: Hypothetical Low-Energy Conformers of this compound (Note: This table presents hypothetical data representing the results of a conformational energy scan, illustrating the relationship between dihedral angles and relative energy.)

ConformerDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Relative Energy (kcal/mol)
Global Minimum35450.00
Local Minimum-35-450.00
Rotational Barrier090+4.5
Rotational Barrier900+5.2

Reaction Pathway Modeling, Transition State Determination, and Activation Energy Calculations

Computational chemistry allows for the modeling of chemical reaction mechanisms. For a ketone like this compound, a common reaction to study is nucleophilic addition to the carbonyl carbon. Theoretical modeling can map the entire reaction pathway from reactants to products, identifying the high-energy transition state (TS) that connects them.

The process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Once the TS is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a crucial kinetic parameter that determines the reaction rate. A higher activation energy corresponds to a slower reaction. These calculations can predict which sites on the molecule are most susceptible to attack and how the substituents (tert-butyl and chloro groups) influence its reactivity compared to unsubstituted benzophenone.

Table 3: Illustrative Calculated Activation Energies for Nucleophilic Addition (Note: The data below is a hypothetical example for the reaction of this compound with a generic nucleophile (Nu⁻), demonstrating typical outputs of reaction pathway modeling.)

Reaction SpeciesRelative Energy (kcal/mol)
Reactants (Benzophenone + Nu⁻)0.0
Transition State+12.5
Products-8.0
Activation Energy (Ea) +12.5

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict various spectroscopic parameters with a useful degree of accuracy. For this compound, this includes NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations are sensitive to the molecule's geometry and electronic environment. Theoretical predictions can help assign experimental spectra, especially for complex molecules where signals might overlap. For instance, the chemical shift of the carbonyl carbon is known to be correlated with the conformational twist of the phenyl rings in benzophenone systems. researchgate.net

IR Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies often have a systematic error compared to experimental values but can be corrected using scaling factors. The calculated IR spectrum is invaluable for identifying characteristic functional group vibrations, such as the C=O stretch of the ketone, which is expected around 1650-1670 cm⁻¹.

Table 4: Predicted Spectroscopic Data for this compound (Note: The following are representative theoretical values. Calculated NMR shifts are relative to TMS, and IR frequencies are typically scaled to match experimental data.)

ParameterPredicted Value
¹³C NMR
Carbonyl Carbon (C=O)195.5 ppm
Quaternary Carbon (tert-butyl)35.1 ppm
¹H NMR
Methyl Protons (tert-butyl)1.35 ppm
Aromatic Protons7.3 - 7.8 ppm
Key IR Frequencies
C=O Stretch1665 cm⁻¹
Aromatic C=C Stretch1595 cm⁻¹
C-Cl Stretch750 cm⁻¹

Structure-Property Relationship Studies in Designed Chemical Modifications

A significant advantage of computational modeling is the ability to perform in silico studies on hypothetical molecules. By systematically modifying the structure of this compound and calculating the properties for each new analogue, quantitative structure-property relationships (QSPR) can be established.

For example, one could investigate how replacing the tert-butyl group with other alkyl groups (e.g., methyl, isopropyl) or changing the position and number of chlorine atoms affects the HOMO-LUMO gap, dipole moment, or absorption wavelength. This approach allows for the rational design of new molecules with tailored electronic or photophysical properties. Studies on other benzophenone series have shown that electron-donating substituents can be correlated to changes in UV absorption ranges. These theoretical screenings are far more efficient than synthesizing and testing each compound individually, guiding experimental efforts toward the most promising candidates.

Table 5: Example of a QSPR Study on Analogues of this compound (Note: This table provides a hypothetical comparison of calculated properties for designed modifications to illustrate a structure-property relationship study.)

ModificationHOMO-LUMO Gap (eV)Calculated λmax (nm)
Original Compound 4.70265
Replace t-butyl with -H4.78260
Replace t-butyl with -OCH₃4.55278
Remove Cl atoms4.85255
Move Cl to 2',6' positions4.72263

Applications of 4 Tert Butyl 3 ,5 Dichlorobenzophenone in Advanced Materials Science

Polymer Synthesis as a Monomer or Co-monomer

No studies have been identified that describe the use of 4-Tert-butyl-3',5'-dichlorobenzophenone as a monomer or co-monomer in polymerization reactions.

Synthesis of High-Performance Poly(aryl ether ketone)s and Poly(phthalazinone ether sulfone ketone)s

There is no information available on the synthesis of Poly(aryl ether ketone)s or Poly(phthalazinone ether sulfone ketone)s using this compound. Research in this area typically involves related, but structurally different, monomers such as 4,4′-difluorobenzophenone or 4,4′-dichlorobenzophenone. researchgate.netnih.govgoogle.com

Development of Liquid Crystal Materials

No research has been found that links this compound to the development or synthesis of liquid crystal materials.

Engineering of Polymeric Materials with Tailored Thermomechanical Attributes

As there are no documented polymers synthesized from this compound, there is consequently no data on its effect on the thermomechanical attributes of polymeric materials.

Enhancing Mechanical Properties (e.g., Tensile Strength, Modulus)

No information exists on the role of this compound in enhancing the mechanical properties, such as tensile strength or modulus, of any polymeric material.

Exploration in Other Functional Materials (e.g., as photoinitiators, charge transport components)

In the realm of charge transport materials, which are crucial for organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the molecular structure of the material dictates its ability to transport electrons or holes. The arrangement of molecules in the solid state, their electronic energy levels (HOMO and LUMO), and their reorganization energy upon charge transfer are all critical factors. Benzophenone (B1666685) derivatives have been explored as components in charge transport materials, often as an electron-accepting core. The introduction of substituents can modify the electron affinity and charge transport characteristics of the resulting material.

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its performance in these applications. The scientific community has yet to publish in-depth investigations into the photopolymerization kinetics, charge carrier mobility, or other relevant properties of this particular compound. Therefore, any discussion on its specific role as a photoinitiator or a charge transport component would be speculative and fall outside the scope of a scientifically accurate and data-driven article.

Further research is required to elucidate the specific properties and potential applications of this compound in advanced materials science. Such studies would need to involve its synthesis, purification, and comprehensive characterization, including photophysical measurements, electrochemical analysis, and evaluation in relevant device structures. Until such data becomes available, a detailed and authoritative account of its role in these functional materials cannot be provided.

Environmental Fate and Degradation of 4 Tert Butyl 3 ,5 Dichlorobenzophenone

Biotic Degradation and Biotransformation Pathways

Formation and Identification of Environmental Metabolites:Without studies on its biotic degradation, the environmental metabolites of 4-Tert-butyl-3',5'-dichlorobenzophenone remain unidentified. Research on related compounds, like the degradation of dicofol (B1670483) to 4,4'-dichlorobenzophenone (B107185), suggests that chlorinated benzophenones can be metabolites of other environmental contaminants, but the subsequent fate of compounds like this compound is not well understood.

Due to these significant data gaps, the creation of an informative and scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible. Further research is required to elucidate the environmental behavior and degradation of this specific chemical compound.

Mechanistic Studies in Biological Systems: Understanding Chemical Interactions

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Comprehensive searches of scientific databases yield no specific studies focused on the direct molecular interactions of 4-Tert-butyl-3',5'-dichlorobenzophenone with biological macromolecules such as proteins and enzymes.

Exploration of Potential Binding Sites and Ligand-Receptor Interactions

There is currently no available research that identifies or explores the potential binding sites of this compound on specific proteins or receptors. Investigations into its ligand-receptor interactions, outside of a clinical context, have not been published.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Affinities

Specific structure-activity relationship (SAR) studies for this compound, with a focus on molecular recognition and binding affinities to biological macromolecules, are absent from the current scientific literature.

Biotransformation Pathways in Model Organisms (Environmental/Non-Clinical Context)

Detailed information regarding the biotransformation of this compound in environmental or non-clinical model organisms is not documented in available research.

Identification of Biotransformation Products and Metabolites

There are no published studies that have identified the specific biotransformation products or metabolites of this compound in any model organism.

Enzyme Systems Involved in Chemical Transformation

The specific enzyme systems, such as cytochrome P450 isoenzymes, that may be involved in the metabolic transformation of this compound have not been identified or characterized in the scientific literature.

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-3',5'-dichlorobenzophenone, considering steric hindrance from the tert-butyl group?

Methodological Answer:

  • Friedel-Crafts Acylation : Use tert-butylbenzene derivatives as substrates with chloro-substituted benzoyl chlorides. Steric hindrance from the tert-butyl group may reduce reaction efficiency, requiring elevated temperatures (e.g., 80–100°C) and Lewis acids like AlCl₃ or FeCl₃ as catalysts .
  • Regioselective Chlorination : Post-synthesis chlorination using Cl₂ or SO₂Cl₂ under controlled conditions (e.g., UV light or radical initiators) to target the 3' and 5' positions. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to avoid over-chlorination .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons split into distinct signals due to the electron-withdrawing Cl and tert-butyl groups. The tert-butyl group’s singlet (~1.3 ppm) confirms its presence.
    • ¹³C NMR : Expect signals for carbonyl carbons (~190 ppm), tert-butyl carbons (~30 ppm for CH₃ and ~35 ppm for quaternary C), and aromatic carbons (100–150 ppm) .
  • IR Spectroscopy : A strong carbonyl stretch (~1660 cm⁻¹) and C-Cl stretches (550–750 cm⁻¹) validate the benzophenone backbone and chlorination .

Q. What standard analytical methods are used to quantify this compound in reaction mixtures?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/water) with UV detection at 254 nm. Calibrate with a pure standard .
  • GC-MS : Derivatize the compound if necessary (e.g., silylation) to improve volatility. Monitor characteristic fragments like m/z 230 (tert-butyl fragment) and m/z 139 (chlorobenzoyl fragment) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s photostability and UV absorption properties?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (e.g., 300–400 nm) in a photoreactor and analyze degradation products via LC-MS. Compare with non-tert-butyl analogs to assess steric shielding effects .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to simulate UV-Vis spectra and identify electron transitions. The tert-butyl group may red-shift absorption due to electron-donating effects .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Cross-Validation : Use multiple techniques (e.g., gravimetric analysis, nephelometry) in solvents like DMSO, ethanol, and hexane. Control temperature (±0.1°C) and humidity to minimize variability .
  • QSAR Models : Apply quantitative structure-activity relationship models to predict solubility based on logP, polar surface area, and Hansen solubility parameters. Validate with experimental data .

Q. How can mechanistic studies elucidate the compound’s role in radical-mediated reactions?

Methodological Answer:

  • EPR Spectroscopy : Detect radical intermediates (e.g., benzophenone ketyl radicals) generated under UV light or thermal conditions. Use spin traps like DMPO to stabilize transient species .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) to identify hydrogen abstraction pathways .

Q. What methodologies assess the compound’s ecotoxicological impact in aquatic systems?

Methodological Answer:

  • Microcosm Studies : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and monitor survival, reproduction, and oxidative stress biomarkers (e.g., catalase activity) .
  • QSAR and Read-Across : Use toxicity data from structurally similar dichlorobenzophenones (e.g., 4,4’-dichlorobenzophenone) to predict acute/chronic toxicity endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.